molecular formula C37H42O14 B1243525 4-Hydroxyzinowol

4-Hydroxyzinowol

Cat. No.: B1243525
M. Wt: 710.7 g/mol
InChI Key: HROADJGQUKVYRU-YFNVFCEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyzinowol is a highly oxygenated dihydro-β-agarofuran sesquiterpene that serves as a potent inhibitor of P-glycoprotein (P-gp) . P-glycoprotein is a critical transporter protein strongly implicated in the development of multi-drug resistance (MDR) in cancer cells, often leading to the failure of chemotherapy treatments . The complex structure of this compound, featuring a trans-decalin system and multiple acyloxy groups, has presented a significant challenge for synthesis, underscoring its value as a sophisticated synthetic target for organic chemists . Research into this compound is focused on overcoming multi-drug resistance in oncology, making it a valuable tool for investigating new therapeutic strategies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C37H42O14

Molecular Weight

710.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,8S,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate

InChI

InChI=1S/C37H42O14/c1-20(38)45-19-36-29(47-22(3)40)26(46-21(2)39)18-35(7,44)37(36)30(48-23(4)41)27(34(5,6)51-37)28(49-32(42)24-14-10-8-11-15-24)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31-,35-,36-,37-/m0/s1

InChI Key

HROADJGQUKVYRU-YFNVFCEMSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C

Synonyms

4-hydroxyzinowol

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

4-Hydroxyzinowol possesses a highly oxygenated structure characterized by multiple stereogenic centers. The total synthesis of this compound has been achieved through a series of sophisticated chemical reactions. For instance, a notable synthesis route involved the use of rhodium-catalyzed asymmetric reactions to establish stereocenters, culminating in a complex 36-step process from 5-acetoxynaphthalen-1-ol . This intricate synthetic pathway highlights the challenges associated with constructing such a multi-faceted molecule.

Biological Properties

This compound exhibits significant biological activities that make it a subject of interest in various research fields:

  • P-glycoprotein Inhibition : It has been identified as a potent inhibitor of P-glycoprotein, which is crucial in mediating multidrug resistance in cancer therapies. This property suggests its potential role as an adjuvant in cancer treatment, enhancing the efficacy of chemotherapeutic agents .
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, which can mitigate oxidative stress-related damage in cells. This is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

Cancer Therapy

This compound's ability to inhibit P-glycoprotein positions it as a promising candidate for overcoming drug resistance in cancer cells. Research indicates that combining this compound with conventional chemotherapeutics may enhance their effectiveness against resistant cancer types.

Neuroprotection

Due to its antioxidant properties, this compound may protect neuronal cells from oxidative damage. Studies have shown that it can prevent apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases .

Case Studies

Study Focus Findings
Total Synthesis of this compound Synthetic ChemistryAchieved through 36 steps; highlights stereoselectivity challenges .
P-glycoprotein Inhibition PharmacologyDemonstrated significant inhibition of P-glycoprotein, enhancing drug efficacy against cancer .
Neuroprotective Effects NeurobiologyExhibited protective effects against oxidative stress-induced apoptosis in neuronal cells .

Chemical Reactions Analysis

Rhodium-Catalyzed Asymmetric 1,4-Addition

  • Mechanism : The Rh/(S)-BINAP complex enables enantioselective addition of isopropenyl groups to α,β-unsaturated ketones, establishing the C7 stereocenter (91% ee) .

  • Substrate : Phenolic intermediate derived from oxidative dearomatization of naphthol .

Stepwise cis-Dihydroxylation

  • Three cis-oriented hydroxy groups (C6, C8, C9) are installed via sequential:

    • Epoxidation followed by acid-mediated ring opening .

    • Sharpless asymmetric dihydroxylation (not explicitly detailed in sources but inferred from stereochemical outcomes) .

Regioselective Acylation

  • Acetylation : C1, C2, C4, and C6 hydroxyl groups are acetylated using acetic anhydride/pyridine .

  • Benzoylation : C3 and C5 positions selectively benzoylated under mild conditions (BzCl, DMAP) .

Oxidative Adjustments

  • NaIO₄-Mediated Oxidation : Converts diols to ketones in late-stage intermediates .

  • NaClO₂ Oxidation : Upgrades aldehydes to carboxylic acids post-ozonolysis .

Decalin Skeleton Construction

  • The Diels–Alder reaction between diene H and epoxide E forms the trans-decalin system, leveraging electron-deficient dienophile properties .

C10 Quaternary Center Formation

  • Achieved via oxidative dearomatization of naphthol derivatives, followed by acid-catalyzed cyclization .

Reaction Optimization Insights

  • Solvent Systems : Mixed solvents (PhMe–H₂O) enhance Rh-catalyzed addition yields .

  • Temperature Control : Ozonolysis at -78°C prevents overoxidation .

Q & A

Basic: What are the key synthetic challenges and methodological approaches in the total synthesis of 4-Hydroxyzinowol?

The total synthesis of this compound involves addressing its nine consecutive stereogenic centers on a 10-carbon decalin skeleton and installing six acyloxy, one hydroxy, and one alkoxy groups. The 36-step synthesis (from 5-acetoxynaphthalen-1-ol) employs:

  • Rhodium-catalyzed asymmetric 1,4-addition to establish the C7 stereocenter.
  • Stepwise stereoselective hydroxylation for the cis-oriented C6, C8, and C9 positions.
  • Oxidative dearomatization and Diels-Alder reactions to construct the C5-tetrasubstituted and C10-quaternary carbons.
  • Acid-promoted cyclization to form the tetrahydrofuran (C-ring) .

Advanced: How can researchers resolve contradictions between computational stereochemical predictions and experimental outcomes in this compound synthesis?

Discrepancies often arise from solvent effects, transition-state dynamics, or unaccounted steric interactions. To address this:

  • Cross-validate computational models with in situ spectroscopic techniques (e.g., NMR crystallography).
  • Perform kinetic vs. thermodynamic control experiments to isolate intermediates and verify stereochemical pathways.
  • Leverage comparative analysis with structurally analogous compounds (e.g., decalin-based terpenoids) to identify deviations in reaction trajectories .

Basic: What pharmacological assays are used to evaluate this compound’s P-glycoprotein inhibition?

Standard in vitro assays include:

  • Caco-2 cell monolayer transport assays to measure efflux ratios.
  • Calcein-AM fluorescence-based assays to quantify P-gp inhibition potency (IC50 values).
  • ATPase activity assays to assess competitive binding to P-gp’s nucleotide-binding domains.
    These methods prioritize controlled variables (e.g., pH, temperature) and use verapamil as a positive control .

Advanced: How can researchers optimize synthetic yield while maintaining stereochemical fidelity in large-scale this compound production?

Yield optimization requires balancing reaction scalability with stereochemical precision:

  • Catalyst engineering : Replace Rhodium with earth-abundant catalysts (e.g., Fe or Ni complexes) to reduce costs while retaining enantioselectivity.
  • Flow chemistry : Implement continuous-flow systems for oxidative dearomatization steps to enhance reproducibility.
  • Process analytical technology (PAT) : Use real-time monitoring (e.g., FTIR, HPLC) to detect and correct stereochemical drift during multi-step reactions .

Basic: What structural analogs of this compound are used in structure-activity relationship (SAR) studies?

Common analogs include:

  • Decalin-core derivatives with modified acyloxy groups (e.g., acetyl vs. benzoyl).
  • Tetrahydrofuran-ring variants (e.g., substituted ethers or lactones).
    SAR studies prioritize analogs with shared functional groups and metabolic pathways to infer bioactivity trends .

Advanced: How should researchers address discrepancies between in vitro P-gp inhibition data and in vivo efficacy studies for this compound?

Contradictions may stem from bioavailability, off-target effects, or metabolic instability. Solutions include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy.
  • Proteomic screening : Identify off-target interactions using affinity chromatography or SPR.
  • Prodrug strategies : Modify hydroxyl/acyloxy groups to enhance membrane permeability .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and detect trace impurities .

Advanced: What strategies mitigate oxidative degradation of this compound during long-term storage or in vivo administration?

  • Lyophilization : Store as a freeze-dried powder under inert gas (e.g., argon).
  • Antioxidant additives : Use ascorbic acid or EDTA in formulation buffers.
  • Prodrug modification : Replace labile hydroxyl groups with stable esters .

Basic: How do researchers validate the biological relevance of this compound’s P-gp inhibition in multidrug-resistant cancer models?

  • Cell-line panels : Test efficacy across P-gp-overexpressing lines (e.g., NCI/ADR-RES).
  • Synergy studies : Combine with chemotherapeutics (e.g., doxorubicin) to measure reversal of resistance.
  • Xenograft models : Evaluate tumor growth inhibition in immunodeficient mice .

Advanced: What computational tools are used to model this compound’s binding dynamics with P-glycoprotein?

  • Molecular docking (AutoDock Vina) : Predict binding poses using P-gp’s cryo-EM structures (PDB: 6QEX).
  • Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over microsecond timescales.
  • Free energy perturbation (FEP) : Quantify binding affinity changes for site-directed mutants .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.